molecular formula C12H10F2O2 B11880817 2-(Difluoromethoxy)-4-methoxynaphthalene

2-(Difluoromethoxy)-4-methoxynaphthalene

Cat. No.: B11880817
M. Wt: 224.20 g/mol
InChI Key: NIBTUHDAEDBPCA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-methoxynaphthalene: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two methoxy groups and two fluorine atoms attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene core. One common method is the difluoromethylation of a naphthalene derivative using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like palladium or copper under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-4-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

Chemistry: In chemistry, 2-(Difluoromethoxy)-4-methoxynaphthalene is used as a building block for the synthesis of more complex molecules.

Biology: Fluorinated compounds are often used in drug discovery due to their enhanced metabolic stability and bioavailability .

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .

Industry: Industrially, this compound can be used in the development of advanced materials, including polymers and coatings. The presence of fluorine atoms can enhance the thermal and chemical stability of these materials .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)-4-methylaniline
  • 2-(Difluoromethoxy)benzene

Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-4-methoxynaphthalene is unique due to the presence of both methoxy and difluoromethoxy groups on the naphthalene ring. This dual substitution pattern can result in distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

3-(difluoromethoxy)-1-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-11-7-9(16-12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3

InChI Key

NIBTUHDAEDBPCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)OC(F)F

Origin of Product

United States

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